(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine is an organic compound that features a pyridine ring substituted with a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with phenylethylamine. One common method is the reductive amination of pyridine-3-carboxaldehyde with (1-Phenyl-ethyl)-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (e.g., amines, thiols)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Studied for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylethylamine: A simpler analog with similar structural features but lacking the pyridine ring.
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness: (1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine is unique due to the combination of the phenylethylamine moiety and the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(14-7-3-2-4-8-14)16-11-13-6-5-9-15-10-13/h2-10,12,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYRJGFVSHVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204713 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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